molecular formula C23H22N4O B6111125 4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one

4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one

Cat. No.: B6111125
M. Wt: 370.4 g/mol
InChI Key: MWWBZDMCWXNKEA-UHFFFAOYSA-N
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Description

4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety, a naphthalene group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Moiety: Starting from o-phenylenediamine and formic acid to form benzimidazole.

    Attachment of Naphthalene Group: Using a Friedel-Crafts alkylation reaction to attach the naphthalene group to the benzimidazole.

    Formation of Pyrrolidinone Ring: Cyclization reaction involving appropriate amines and carbonyl compounds to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or naphthalene moieties.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolidinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Fluorescent Probes: The naphthalene group could be utilized in designing fluorescent probes for biological imaging.

Medicine

    Drug Development:

    Antimicrobial Agents: The compound might exhibit antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Polymer Chemistry: As a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism of action for 4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole.

    Naphthalene Derivatives: Compounds like 1-naphthylamine.

    Pyrrolidinone Derivatives: Compounds like 2-pyrrolidinone.

Uniqueness

The uniqueness of 4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one lies in its combination of three distinct moieties, which could confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethylamino)-1-(naphthalen-1-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c28-23-12-18(24-13-22-25-20-10-3-4-11-21(20)26-22)15-27(23)14-17-8-5-7-16-6-1-2-9-19(16)17/h1-11,18,24H,12-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWBZDMCWXNKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)NCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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